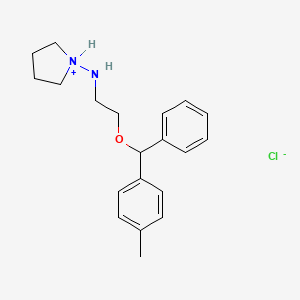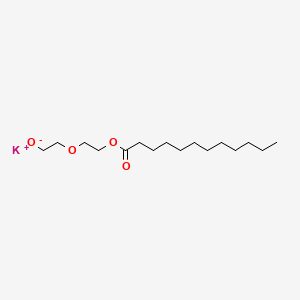
4-Methyl-6-phenylpyridine-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-phenylpyridine-2-carbonitrile is a chemical compound belonging to the class of pyridine derivatives Pyridine is a basic heterocyclic organic compound similar to benzene but with one methine group replaced by a nitrogen atom This compound features a phenyl group attached to the pyridine ring and a cyano group at the 2-position, along with a methyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-phenylpyridine-2-carbonitrile typically involves multi-step organic reactions. One common method is the Chichibabin pyridine synthesis , which involves the reaction of an aldehyde with an amine and acetylene under specific conditions. Another approach is the Biltz synthesis , where a phenyl-substituted pyridine is formed through the reaction of a phenylacetylene with a nitrile in the presence of a metal catalyst.
Industrial Production Methods: In an industrial setting, the compound is often synthesized using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products. The use of advanced purification techniques, such as column chromatography and recrystallization, ensures the production of high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methyl-6-phenylpyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in a different set of derivatives.
Substitution: The phenyl and methyl groups can undergo substitution reactions with different reagents, leading to a variety of substituted pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst.
Substitution: Various electrophiles and nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized pyridine derivatives, aminopyridines, and various substituted pyridines with different functional groups.
Wissenschaftliche Forschungsanwendungen
4-Methyl-6-phenylpyridine-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents, particularly in the treatment of various diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 4-Methyl-6-phenylpyridine-2-carbonitrile exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.
Molecular Targets and Pathways:
Antimicrobial Activity: Targets bacterial cell membranes and disrupts their function.
Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth and division.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-(1H-pyrrol-2-yl)-6-phenylpyridine-3-carbonitrile
2-Pyridinecarbonitrile
Eigenschaften
Molekularformel |
C13H10N2 |
|---|---|
Molekulargewicht |
194.23 g/mol |
IUPAC-Name |
4-methyl-6-phenylpyridine-2-carbonitrile |
InChI |
InChI=1S/C13H10N2/c1-10-7-12(9-14)15-13(8-10)11-5-3-2-4-6-11/h2-8H,1H3 |
InChI-Schlüssel |
BQJQGMQYNKVTDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=C1)C2=CC=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![O-[2-(4-Fluoro-phenoxy)-ethyl]-hydroxylamine hydrochloride](/img/structure/B15348051.png)






![Tert-butyl2,2-dimethyl-4-{[(trifluoromethyl)sulfonyl]oxy}quinoline-1(2H)-carboxylate](/img/structure/B15348122.png)
![tert-butyl 4-[3-(2,2,2-trifluoroethoxy)phenyl]piperazine-1-carboxylate](/img/structure/B15348124.png)
![7-[N-methyl-N-(3-carboxy-4-hydroxyphenylfonyl)]amino-1-naphthol-3-sulfonic acid](/img/structure/B15348125.png)

